![molecular formula C10H13N B105283 2,3,4,5-Tetrahydro-1H-benzo[c]azepine CAS No. 7216-22-0](/img/structure/B105283.png)

2,3,4,5-Tetrahydro-1H-benzo[c]azepine

Vue d'ensemble

Description

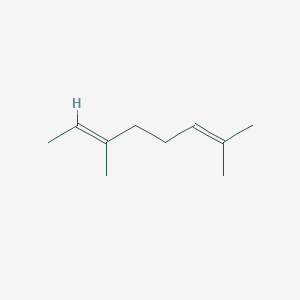

2,3,4,5-Tetrahydro-1H-benzo[c]azepine is a nitrogen-containing heterocycle that is part of the azepine family of compounds. It is a benzo-fused seven-membered ring system with four additional hydrogen atoms, making it partially saturated. This compound is of interest due to its presence in various biologically active molecules and potential therapeutic applications .

Synthesis Analysis

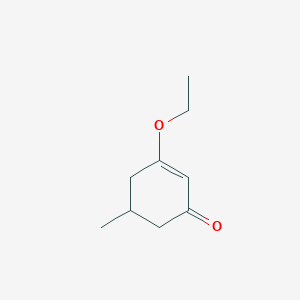

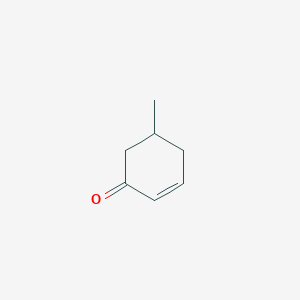

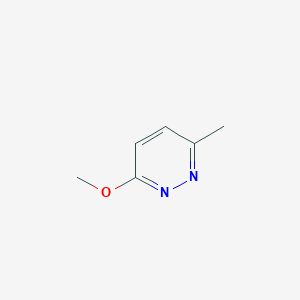

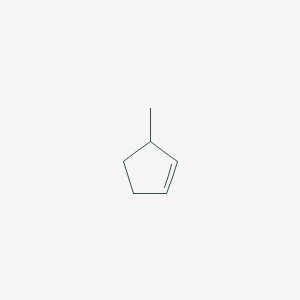

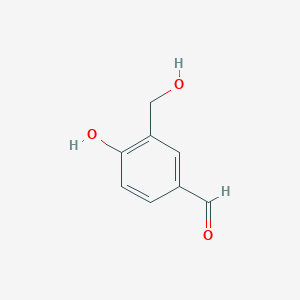

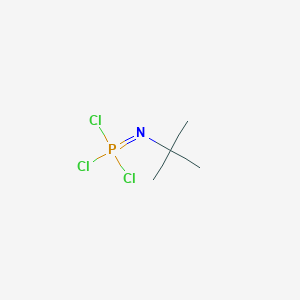

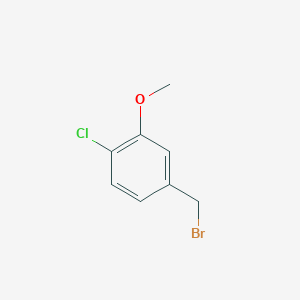

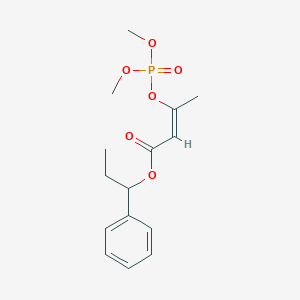

The synthesis of 2,3,4,5-tetrahydro-1H-benzo[c]azepine derivatives can be achieved through several methods. One approach involves formal radical cyclization onto aromatic rings, where p-iodophenols coupled with amino alcohols are converted into alkyl iodides, which then give cross-conjugated ketones. These ketones undergo radical cyclization and rearomatization to produce benzo-fused nitrogen heterocycles . Another method utilizes 2-aminobenzonitriles and donor-acceptor cyclopropanes, mediated by SnCl4, to synthesize dihydro-1H-benzo[b]azepines through ring opening, nucleophilic attack, and rearrangement . Additionally, a one-pot palladium-catalyzed sequence involving ortho alkylation, alkenylation, and intramolecular aza-Michael reaction has been used to synthesize 2,3,4,5-tetrahydro-1H-2-benzazepines .

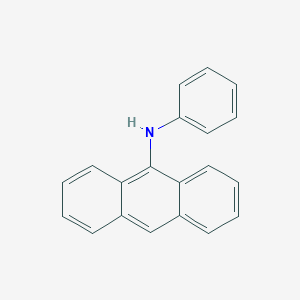

Molecular Structure Analysis

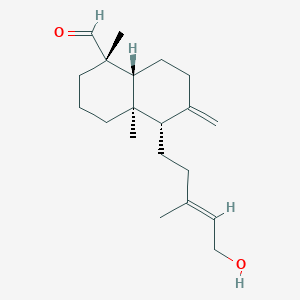

The molecular structure of 2,3,4,5-tetrahydro-1H-benzo[c]azepine derivatives can be complex, with the potential for various substituents and stereochemistry. For instance, 1,7-disubstituted derivatives have been designed and synthesized, with structure-activity relationship studies focusing on different amine side chains . Molecular modeling and NMR spectroscopy have been employed to understand the structure and dynamics of related compounds, such as 2-methyl-2,3,4,5-tetrahydro-1H- benzothieno[2,3-c]azepine, providing insights into the magnetic shielding tensors and Gibbs energy of activation for ring inversion .

Chemical Reactions Analysis

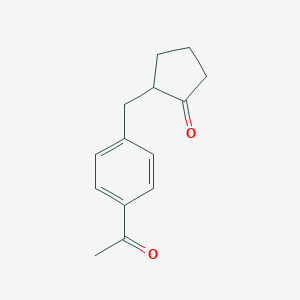

2,3,4,5-Tetrahydro-1H-benzo[c]azepine can undergo various chemical reactions. For example, it can participate in [2+4] and [6+4] type cycloaddition reactions with 3,4,5,6-tetrachloro-1,2-benzoquinone, forming cycloadducts through ether linkages and inverse electron demand Diels–Alder reactions . Additionally, benzoic acid-catalyzed annulations with α-amino acids and aromatic aldehydes containing an ortho-Michael acceptor have been reported, leading to the formation of dihydro-1H-benzo[c]azepines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,4,5-tetrahydro-1H-benzo[c]azepine derivatives are influenced by their molecular structure. The presence of substituents and the degree of saturation of the azepine ring can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of methyl groups can lead to the formation of spiro compounds with distinct physical and chemical characteristics . The synthesis of bridged-ring nitrogen compounds, such as 2,3,4,5-tetrahydro-1, 4-ethano-1-benzazepin-5(1H)-one, showcases the diversity of structures and properties that can be achieved within this class of compounds .

Applications De Recherche Scientifique

Anti-Cancer Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : 2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives have been synthesized and evaluated for their anti-tumor activity .

- Methods of Application : The compounds were synthesized by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .

- Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity .

Anticonvulsant Evaluation

- Scientific Field : Pharmacology

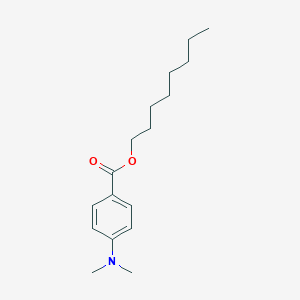

- Application Summary : 1,3,4,5-Tetrahydro-6-octyloxy-2H-1-benzazepin-2-one, a derivative of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine, has been evaluated for its anticonvulsant properties .

- Methods of Application : The compound was tested for its anticonvulsant properties using the Maximum Electroshock Seizure (MES) test .

- Results : The compound gave an ED50 value of 20.4 mg/kg and a TD50 value of 409.0 mg/kg, resulting in a higher protective index (PI = 20.4) value when compared to carbamazepine (PI = 8.1), phenytoin (PI = 6.9), phenobarbital (PI = 3.2), and sodium valproate (PI = 1.6) in the MES test .

Synthesis of Adamantane Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : 2,3,4,5-Tetrahydro-1H-1-benzazepine is used as a reactant in the synthesis of adamantane derivatives .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes obtained are not specified in the source .

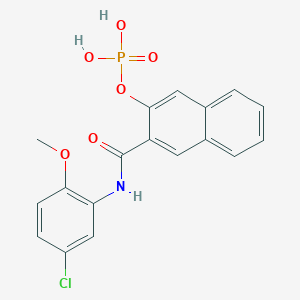

Synthesis of Benzoxazepine Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Various benzoxazepine derivatives have been synthesized and characterized using IR, NMR, GC–MS, and microanalysis .

- Methods of Application : The compounds were synthesized by a variety of methods including microwave heating to synthesize pyrimido-oxazepine analogs and cyclization of substituted isoindole derivatives to access isoindolo .

- Results : The compounds have been evaluated for their anticancer properties in breast cancer cells . Some compounds displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells .

Synthesis of Adamantane Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : 2,3,4,5-Tetrahydro-1H-1-benzazepine is used as a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes obtained are not specified in the source .

Synthesis of Benzoxazepine Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Various benzoxazepine derivatives have been synthesized and characterized using IR, NMR, GC–MS, and microanalysis .

- Methods of Application : The compounds were synthesized by a variety of methods including microwave heating to synthesize pyrimido-oxazepine analogs and cyclization of substituted isoindole derivatives to access isoindolo .

- Results : The compounds have been evaluated for their anticancer properties in breast cancer cells . Some compounds displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells .

Propriétés

IUPAC Name |

2,3,4,5-tetrahydro-1H-2-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-5-10-8-11-7-3-6-9(10)4-1/h1-2,4-5,11H,3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQBPWRTJNBBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440260 | |

| Record name | 2,3,4,5-Tetrahydro-1H-benzo[c]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydro-1H-benzo[c]azepine | |

CAS RN |

7216-22-0 | |

| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007216220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5-Tetrahydro-1H-benzo[c]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrahydro-1H-2-benzazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5-TETRAHYDRO-1H-2-BENZAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P49YZ7P96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.